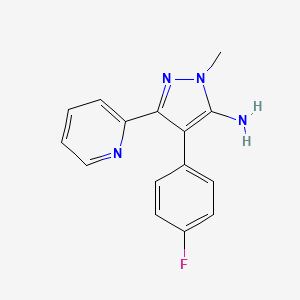

4-(4-fluorophenyl)-1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine

Description

Properties

IUPAC Name |

4-(4-fluorophenyl)-2-methyl-5-pyridin-2-ylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FN4/c1-20-15(17)13(10-5-7-11(16)8-6-10)14(19-20)12-4-2-3-9-18-12/h2-9H,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFBWPFAVHCZKIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C2=CC=CC=N2)C3=CC=C(C=C3)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorophenyl)-1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine typically involves multi-step organic reactions

-

Formation of the Pyrazole Core

Starting Materials: Hydrazine hydrate and ethyl acetoacetate.

Reaction Conditions: The reaction is carried out in ethanol under reflux conditions to form 3-methyl-1H-pyrazole-5-carboxylate.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amine group at position 5 of the pyrazole ring is a primary site for nucleophilic substitution. For example:

-

Acylation : Reacts with acid chlorides or anhydrides to form amides.

-

Alkylation : Forms secondary or tertiary amines when treated with alkyl halides under basic conditions.

-

Reductive Amination : When reacted with aldehydes/ketones in the presence of NaBH₄ or NaBH₃CN, it forms secondary amines .

Example Reaction:

| Reactant | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| p-Methoxybenzaldehyde | Solvent-free, 120°C → NaBH₄/MeOH | N-(4-Methoxybenzyl)pyrazol-5-amine | 91% |

Cross-Coupling Reactions

The pyridin-2-yl and fluorophenyl groups enable transition-metal-catalyzed coupling:

-

Suzuki Coupling : The 4-fluorophenyl group can undergo Suzuki-Miyaura coupling with aryl boronic acids. This reaction often requires Boc-protection of the amine to prevent side reactions .

-

Buchwald-Hartwig Amination : The pyridinyl ring facilitates palladium-catalyzed C–N bond formation with aryl halides .

Example Reaction:

| Boronic Acid | Catalyst System | Product | Yield | Source |

|---|---|---|---|---|

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | 4-(4-Methoxyphenyl)-pyrazole derivative | 68% |

Domino Reactions

Pyrazol-5-amines participate in multicomponent domino reactions with arylglyoxals. For 4-(4-fluorophenyl)-1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine , this leads to:

-

Pyrazolo-Fused 1,7-Naphthyridines : Formed via a [3+2+1] heteroannulation mechanism .

-

Dipyrazolo-Fused 1,3-Diazocanes : Generated through a [3+3+1+1] cyclization pathway .

Example Reaction with Arylglyoxal:

| Arylglyoxal | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 4-Fluorophenylglyoxal | p-TsOH, CH₃CN, 80°C | Pyrazolo[3,4-b]pyridine | 74% |

Biological Activity and Interactions

The compound’s pyridinyl and fluorophenyl groups enhance interactions with biological targets:

-

Kinase Inhibition : Demonstrates inhibitory activity against p38α MAP kinase and cancer-relevant kinases due to vicinal fluorophenyl/pyridinyl motifs .

-

Formyl Peptide Receptor (FPR2) Agonism : Structural analogs act as FPR2 agonists, showing potential in treating atherosclerosis and COPD .

Key Pharmacophores:

| Structural Feature | Biological Role | Source |

|---|---|---|

| Pyridin-2-yl group | Enhances binding to kinase ATP sites | |

| 4-Fluorophenyl substituent | Improves metabolic stability |

Synthetic Methodologies

Key Routes for Derivatization :

-

Reductive Amination : One-pot synthesis under solvent-free conditions .

-

Chlorination/Displacement : POCl₃-mediated chlorination at position 7, followed by amine displacement .

-

Solvent-Free Cyclocondensation : Efficient for generating pyrazolo-fused heterocycles .

Stability and Reactivity Insights

Scientific Research Applications

Pharmacological Activity

Research indicates that compounds similar to 4-(4-fluorophenyl)-1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine exhibit various pharmacological activities, including:

- Anticancer Properties : Studies have shown that pyrazole derivatives can inhibit cancer cell proliferation. For instance, compounds with similar structures have been investigated for their ability to target specific cancer pathways, making them potential candidates for anticancer therapies .

- Anti-inflammatory Effects : Certain pyrazole-based compounds have demonstrated anti-inflammatory properties, potentially useful in treating conditions like arthritis and other inflammatory diseases .

Biochemical Research

The compound's unique structure allows it to interact with various biological targets:

- Enzyme Inhibition : It has been noted that pyrazole derivatives can act as inhibitors of certain enzymes involved in disease processes. For example, they may inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammation and pain pathways .

- Receptor Modulation : The presence of the pyridine ring suggests potential interactions with neurotransmitter receptors or other signaling pathways, which could be beneficial in neuropharmacology .

Case Study 1: Anticancer Activity

In a recent study published in a peer-reviewed journal, researchers synthesized several pyrazole derivatives, including this compound, and evaluated their anticancer activity against various cell lines. The results indicated significant cytotoxic effects on breast cancer cells, suggesting that this compound could serve as a lead structure for developing new anticancer agents .

Case Study 2: Anti-inflammatory Properties

Another study focused on the anti-inflammatory effects of pyrazole derivatives. The researchers found that the tested compound reduced inflammation markers in animal models of arthritis. This suggests that it may have therapeutic potential for inflammatory diseases .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 4-(4-fluorophenyl)-1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in disease pathways. The compound’s structure allows it to bind to these targets, inhibiting their activity or modulating their function, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations in Pyrazole Derivatives

The biological activity of pyrazole derivatives is highly sensitive to substituent positioning and electronic properties. Key analogs and their differences are outlined below:

Impact of Regioisomerism on Activity

Regioisomeric switching of substituents drastically alters biological targets:

- Original isomer : 3-(4-Fluorophenyl)-4-(pyridin-4-yl)-1-(aryl)-1H-pyrazol-5-amine exhibits p38α MAP kinase inhibition (IC₅₀ ~10–100 nM) .

- Regioisomer : 4-(4-Fluorophenyl)-3-(pyridin-4-yl)-1-(aryl)-1H-pyrazol-5-amine loses p38α activity but gains broad-spectrum kinase inhibition (e.g., Src, B-Raf, EGFR, VEGFR2) with IC₅₀ values of 31–592 nM .

Substituent Effects on Pharmacokinetics

- Trifluoromethyl groups (e.g., in compound 2 from ) enhance metabolic stability but may reduce solubility.

- Pyridin-2-yl vs. Pyridin-4-yl : Pyridin-2-yl substitution (as in the target compound) may favor interactions with hinge regions of kinases due to spatial orientation .

- Methyl vs.

Data Tables

Table 1: Comparative Kinase Inhibition Profiles

Table 2: Structural and Physicochemical Properties

Biological Activity

The compound 4-(4-fluorophenyl)-1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine is a member of the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H13FN4, with a molecular weight of 256.28 g/mol. Its structure features a pyrazole ring substituted with a fluorophenyl and a pyridine moiety, which may contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Anticancer Activity : Several studies highlight the compound's potential as an anticancer agent. For instance, aminopyrazole derivatives have shown significant inhibition of cancer cell proliferation in various lines, including HeLa and HepG2 cells, with IC50 values indicating effective cytotoxicity against these cancer types .

- Anti-inflammatory Effects : Some derivatives within the pyrazole class have demonstrated anti-inflammatory properties. The introduction of specific substituents can enhance these effects, suggesting that structural modifications could optimize therapeutic outcomes in inflammatory diseases .

The mechanisms by which this compound exerts its biological effects are still being elucidated. However, several proposed mechanisms include:

- Inhibition of Kinases : Compounds with similar structures have been identified as inhibitors of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. This inhibition can lead to reduced proliferation in cancer cells .

- Modulation of Apoptotic Pathways : By affecting the expression levels of anti-apoptotic proteins such as Mcl-1, these compounds may promote apoptosis in malignant cells .

- Antioxidant Activity : Certain pyrazole derivatives exhibit antioxidant properties, which can mitigate oxidative stress—a contributing factor in cancer progression and inflammation .

Case Studies and Research Findings

Several studies provide insights into the biological activity of related compounds:

Q & A

What are the standard synthetic routes for 4-(4-fluorophenyl)-1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine, and how are intermediates characterized?

Basic Research Question

The compound is typically synthesized via multi-step reactions involving condensation of substituted hydrazines with α,β-unsaturated ketones or via cyclization of thiourea precursors. For example, intermediates like α,β-unsaturated ketones are prepared by reacting aryl aldehydes with active methylene compounds under microwave or reflux conditions . Key intermediates are characterized using - and -NMR, mass spectrometry (ESI-MS), and single-crystal X-ray diffraction to confirm regiochemistry and purity .

How is X-ray crystallography employed to resolve structural ambiguities in pyrazole derivatives?

Basic Research Question

Single-crystal X-ray diffraction is critical for determining bond lengths, angles, and dihedral orientations of substituents. For instance, in 4-(4-fluorophenyl)-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine, crystallographic data revealed dihedral angles of 47.5° between the pyrazole and fluorophenyl rings, confirming steric and electronic influences on molecular conformation . Software like SHELXL and SIR97 are used for structure refinement, with hydrogen bonding networks analyzed to explain packing motifs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.